molecular formula C27H32N4O3 B12632112 Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-

Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-

Cat. No.: B12632112
M. Wt: 460.6 g/mol
InChI Key: YSFNVPVJHNAQNW-UHFFFAOYSA-N
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Description

Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]- is a complex organic compound with a unique structure that includes a benzamide core, a tert-butyl group, and a pyridinyl moiety

Preparation Methods

The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]- involves multiple steps. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the pyridinyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

Mechanism of Action

The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]- can be compared with other similar compounds, such as:

  • Benzamide, 3-[[4-(1,1-dimethylethyl)phenyl]amino]
  • Benzamide, 3,5-bis (1,1-dimethylethyl)-2-hydroxy-

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.

Properties

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

IUPAC Name

4-tert-butyl-N-[3-[5-(ethylcarbamoylamino)-1-methyl-6-oxopyridin-3-yl]-2-methylphenyl]benzamide

InChI

InChI=1S/C27H32N4O3/c1-7-28-26(34)30-23-15-19(16-31(6)25(23)33)21-9-8-10-22(17(21)2)29-24(32)18-11-13-20(14-12-18)27(3,4)5/h8-16H,7H2,1-6H3,(H,29,32)(H2,28,30,34)

InChI Key

YSFNVPVJHNAQNW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC(=CN(C1=O)C)C2=C(C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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